molecular formula C12H17NO B12706260 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine CAS No. 52372-98-2

1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine

Cat. No.: B12706260
CAS No.: 52372-98-2
M. Wt: 191.27 g/mol
InChI Key: HEZIPRLOGSQQBU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine: is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine can be synthesized through several synthetic routes. One common method involves the reduction of 5-methoxy-4-methyl-1-naphthaldehyde using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired amine compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding naphthalene derivative. This process is conducted under high pressure and temperature conditions using a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce more reduced forms of the compound.

    Substitution: The methoxy and methyl groups on the naphthalene ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nucleophiles like sodium methoxide.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: More reduced naphthalene derivatives.

    Substitution: Substituted naphthalenes with various functional groups.

Scientific Research Applications

1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-5-methoxy-4-methyl-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-5-methyl-1-naphthalenamine
  • 1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine
  • 1,2,3,4-Tetrahydro-5,6-dimethoxy-1-naphthalenamine

Comparison: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine is unique due to its specific substitution pattern on the naphthalene ring The presence of both methoxy and methyl groups at specific positions imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

52372-98-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-methoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-8-6-7-10(13)9-4-3-5-11(14-2)12(8)9/h3-5,8,10H,6-7,13H2,1-2H3

InChI Key

HEZIPRLOGSQQBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C(=CC=C2)OC)N

Origin of Product

United States

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